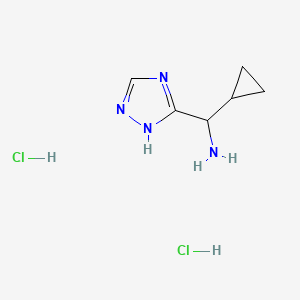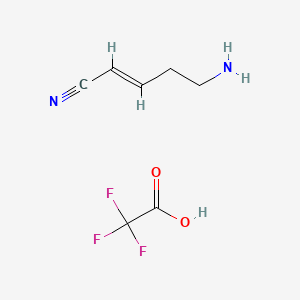![molecular formula C9H17NO B15297265 [1-(Aminomethyl)cyclohexyl]acetaldehyde CAS No. 88578-95-4](/img/structure/B15297265.png)
[1-(Aminomethyl)cyclohexyl]acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Aminomethyl)cyclohexyl]acetaldehyde: is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.237 g/mol . It is also known by its IUPAC name, 2-[1-(aminomethyl)cyclohexyl]acetaldehyde . This compound features a cyclohexane ring substituted with an aminomethyl group and an acetaldehyde group, making it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of [1-(Aminomethyl)cyclohexyl]acetaldehyde typically involves the reaction of cyclohexylamine with formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions:
Oxidation: [1-(Aminomethyl)cyclohexyl]acetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aminomethyl group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Cyclohexane carboxylic acid derivatives.
Reduction: Cyclohexylmethanol derivatives.
Substitution: Substituted cyclohexyl derivatives with various functional groups.
科学的研究の応用
Chemistry:
In chemistry, [1-(Aminomethyl)cyclohexyl]acetaldehyde is used as a building block for the synthesis of more complex molecules
Biology:
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its aminomethyl group can form hydrogen bonds with proteins and nucleic acids, making it a useful probe for studying molecular interactions.
Medicine:
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be a lead compound for the development of new drugs.
Industry:
In industrial applications, this compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and versatility make it a valuable component in industrial chemical processes.
作用機序
The mechanism of action of [1-(Aminomethyl)cyclohexyl]acetaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects. The aldehyde group can also participate in nucleophilic addition reactions, further influencing the compound’s activity.
類似化合物との比較
Cyclohexylamine: Similar structure but lacks the aldehyde group.
Cyclohexanecarboxaldehyde: Similar structure but lacks the aminomethyl group.
Cyclohexylmethanol: Similar structure but has a hydroxyl group instead of an aldehyde group.
Uniqueness:
What sets [1-(Aminomethyl)cyclohexyl]acetaldehyde apart from these similar compounds is the presence of both the aminomethyl and aldehyde groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a more versatile compound for various applications.
特性
CAS番号 |
88578-95-4 |
|---|---|
分子式 |
C9H17NO |
分子量 |
155.24 g/mol |
IUPAC名 |
2-[1-(aminomethyl)cyclohexyl]acetaldehyde |
InChI |
InChI=1S/C9H17NO/c10-8-9(6-7-11)4-2-1-3-5-9/h7H,1-6,8,10H2 |
InChIキー |
GCWCBYLAENXNMJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CC=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


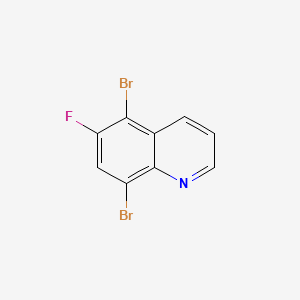
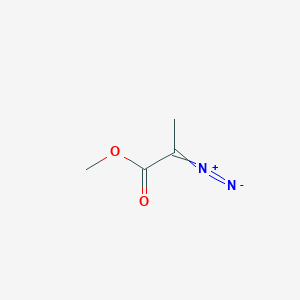
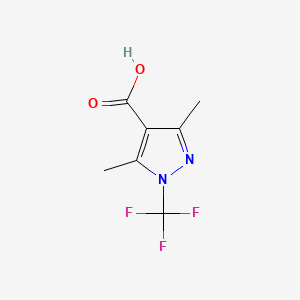
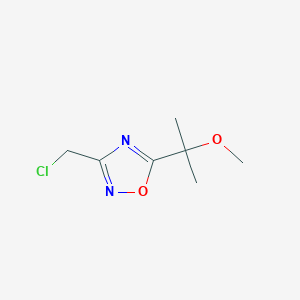
![{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride](/img/structure/B15297220.png)
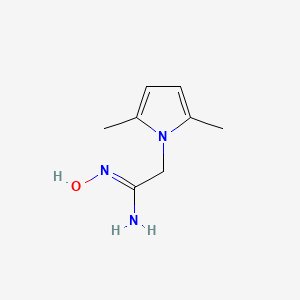
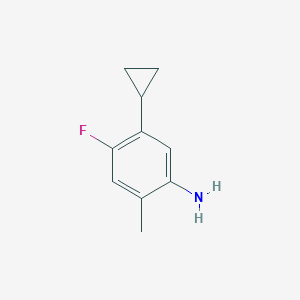
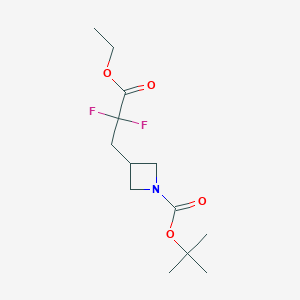
![Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15297240.png)
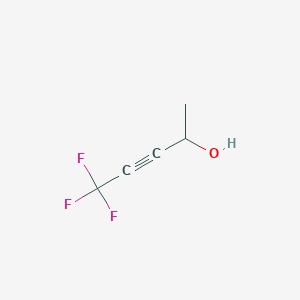
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride](/img/structure/B15297268.png)
![tert-butylN-{8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamatehydrochloride](/img/structure/B15297284.png)
